molecular formula C10H10BrNO4 B037579 Ethyl 2-((aminocarbonyl)oxy)-5-bromobenzoate CAS No. 122277-22-9

Ethyl 2-((aminocarbonyl)oxy)-5-bromobenzoate

Cat. No.: B037579
CAS No.: 122277-22-9
M. Wt: 288.09 g/mol
InChI Key: FRYMTGAPYWWVQL-UHFFFAOYSA-N
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Description

Ethyl 2-((aminocarbonyl)oxy)-5-bromobenzoate is a chemical compound with a complex structure It is an ester derivative of benzoic acid, featuring a bromine atom and an aminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-((aminocarbonyl)oxy)-5-bromo-benzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((aminocarbonyl)oxy)-5-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: The major product is often the corresponding carboxylic acid.

    Reduction: The major product is typically the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used but generally involve the replacement of the bromine atom.

Scientific Research Applications

Ethyl 2-((aminocarbonyl)oxy)-5-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, ethyl ester involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-amino-, ethyl ester: Similar in structure but lacks the bromine atom and aminocarbonyl group.

    Ethyl 2-aminobenzoate: Another ester derivative of benzoic acid with different substituents.

Uniqueness

Ethyl 2-((aminocarbonyl)oxy)-5-bromobenzoate is unique due to the presence of both a bromine atom and an aminocarbonyl group. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

122277-22-9

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

ethyl 5-bromo-2-carbamoyloxybenzoate

InChI

InChI=1S/C10H10BrNO4/c1-2-15-9(13)7-5-6(11)3-4-8(7)16-10(12)14/h3-5H,2H2,1H3,(H2,12,14)

InChI Key

FRYMTGAPYWWVQL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)OC(=O)N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)OC(=O)N

122277-22-9

Synonyms

ethyl 5-bromo-2-carbamoyloxy-benzoate

Origin of Product

United States

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